molecular formula C20H26N4O3S B2423418 N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946200-47-1

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2423418
CAS No.: 946200-47-1
M. Wt: 402.51
InChI Key: AVJQEUWBYUTGNW-UHFFFAOYSA-N
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Description

N1-(2-methoxyphenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C20H26N4O3S and its molecular weight is 402.51. The purity is usually 95%.
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Scientific Research Applications

Arylpiperazine Derivatives and Serotonin Ligands

Arylpiperazine derivatives, including those with 2-methoxyphenyl and methylpiperazinyl subunits, have been studied for their high affinity towards 5-HT1A serotonin ligands. These compounds show potential for the development of agents targeting serotonin receptors, which are crucial in neurological and psychological disorders. For instance, one study detailed the synthesis of arylpiperazines with high affinity for 5-HT1A sites, providing insights into the role of N4-substitution in enhancing receptor affinity (Glennon, 1988).

Hydrolysis of Acetylenecarboxylic Acid Derivatives

Research on the hydrolysis of acetylenecarboxylic acid derivatives, leading to compounds such as 2-oxo-3-ethoxycarbonylmethylenepiperazine, elucidates the chemical pathways and potential applications of these molecules in the synthesis of more complex organic structures (Iwanami et al., 1964).

Linker Role in Ligand Affinity for Serotonin Receptors

The role of linkers in the affinity of ligands for serotonin receptors has been explored, indicating the importance of structural elements in the development of selective serotonin receptor modulators. This includes the investigation of compounds with methoxyl linkers and their impact on human serotonin 5-HT6R affinity, providing a basis for designing novel therapeutic agents (Łażewska et al., 2019).

ABCB1 Inhibitors Design

The design and synthesis of ABCB1 inhibitors incorporating a 2-[(3-methoxyphenylethyl)phenoxy] moiety linked to different basic nuclei, such as N-4-arylpiperazine, highlights the intersection of organic synthesis and pharmacological application in overcoming drug resistance mechanisms (Colabufo et al., 2008).

Vasopressin V1A Receptor Antagonists

Research into vasopressin V1A receptor antagonists has led to the synthesis of triazole derivatives, some incorporating (4-methylpiperazin-1-yl)alkoxy moieties. These studies offer insights into the development of selective antagonists for therapeutic applications, demonstrating the broader relevance of methylpiperazine-containing compounds in medicinal chemistry (Kakefuda et al., 2002).

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)17(15-7-12-28-14-15)13-21-19(25)20(26)22-16-5-3-4-6-18(16)27-2/h3-7,12,14,17H,8-11,13H2,1-2H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVJQEUWBYUTGNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=CC=C2OC)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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